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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768027

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102, also known as KDS-5104, is a potent and selective agonist of the Peroxisome
Proliferator-Activated Receptor Alpha (PPARQ). With the chemical formula C21H41NO2 and a
molecular weight of 339.56, its systematic name is (92)-N-((1R)-2-HYDROXY-1-
METHYLETHYL)-9-OCTADECENAMIDE.[1] As a hydrolysis-resistant analog of the
endogenous lipid mediator oleoylethanolamide (OEA), AM3102 exhibits significant potential in
the regulation of lipid metabolism and energy homeostasis, making it a person of interest for
research in metabolic diseases.

This technical guide provides a comprehensive overview of AM3102, including its synonyms,
guantitative data on its biological activity, detailed experimental protocols for its
characterization, and a visualization of its primary signaling pathway.

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, the following identifiers are associated with
AM3102:

e Synonym: KDS-5104

o CAS Number: 213182-22-0
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e Molecular Formula: C21H41NO2
e Molecular Weight: 339.56 g/mol
e Systematic Name: (92)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE[1]

Quantitative Data Summary

The biological activity of AM3102 has been characterized through various in vitro and in vivo
studies. The following table summarizes the key quantitative data available for this compound.

Parameter Value Species/System Reference
PPARa _
o o In vitro (Cell-based )
Transcriptional Activity 100 nM Astarita et al., 2006
assay)
(EC50)
Anorexiant Properties In vivo (Rodent ]
2.4 mg/kg Astarita et al., 2006
(ED50) model)
Cannabinoid Receptor In vitro (Binding )
o ] > 10 uM Astarita et al., 2006
1 (CB1) Affinity (Ki) assay)
Cannabinoid Receptor In vitro (Binding )
o _ > 10 uM Astarita et al., 2006
2 (CB2) Affinity (Ki) assay)

Core Mechanism of Action: PPARa Signaling
Pathway

AM3102 exerts its biological effects primarily through the activation of PPARa, a nuclear
receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid and
glucose metabolism. Upon binding to its ligand, such as AM3102, PPARa undergoes a
conformational change, leading to a cascade of molecular events that ultimately alter gene
expression.

Figure 1: AM3102-mediated PPARa signaling pathway.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
activity of AM3102.

PPARa Transcriptional Activity Assay

This assay determines the potency of AM3102 in activating the PPARa receptor.
Objective: To measure the EC50 value of AM3102 for PPARQ activation.
Methodology:

e Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.

o Transfection: Cells are transiently co-transfected with two plasmids:

o A mammalian expression vector containing the ligand-binding domain of human or rodent
PPARa fused to the GAL4 DNA-binding domain.

o Areporter plasmid containing a luciferase gene under the control of a GAL4 upstream
activating sequence (UAS).

o Treatment: After a post-transfection period (typically 24 hours), cells are treated with varying
concentrations of AM3102 or a vehicle control.

o Luciferase Assay: Following an incubation period (e.g., 18-24 hours), cell lysates are
prepared, and luciferase activity is measured using a luminometer.

» Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., -
galactosidase or Renilla luciferase) to account for variations in transfection efficiency. The
data are then plotted as a function of AM3102 concentration, and the EC50 value is
calculated using a sigmoidal dose-response curve fit.
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Figure 2: Workflow for PPARa transcriptional activity assay.
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In Vivo Assessment of Anorexiant Properties

This protocol is designed to evaluate the effect of AM3102 on feeding behavior in a rodent
model.

Objective: To determine the ED50 value of AM3102 for prolonging feeding latency.
Methodology:

e Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are
individually housed and maintained on a regular light/dark cycle with ad libitum access to
food and water.

o Acclimation: Animals are acclimated to the experimental conditions, including handling and
injection procedures.

o Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set
period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.

e Drug Administration: AM3102 is dissolved in a suitable vehicle (e.g., a mixture of Tween 80
and saline) and administered via intraperitoneal (i.p.) injection at various doses. A control
group receives the vehicle only.

o Measurement of Feeding Latency: Following drug administration, pre-weighed food is
presented to each animal, and the time until the initiation of the first meal (feeding latency) is
recorded. The amount of food consumed over a specific period is also measured.

o Data Analysis: The feeding latency data for each dose group are compared to the vehicle
control group. The ED50 value, the dose at which a 50% maximal effect on prolonging
feeding latency is observed, is calculated using appropriate statistical software.

Cannabinoid Receptor Binding Assays

These assays are performed to determine the selectivity of AM3102 by measuring its binding
affinity for cannabinoid receptors CB1 and CB2.

Obijective: To determine the Ki values of AM3102 for CB1 and CB2 receptors.
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Methodology:

 Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are
prepared from cultured cells (e.g., HEK293 or CHO cells).

» Radioligand Binding: The assays are typically performed in a competitive binding format. A
fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g.,
[BH]CP55,940) is incubated with the receptor-containing membranes in the presence of

varying concentrations of AM3102.

 Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The bound
radioligand is then separated from the unbound radioligand by rapid filtration through glass
fiber filters.

 Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid
scintillation counter.

o Data Analysis: The specific binding of the radioligand is determined by subtracting the non-
specific binding (measured in the presence of a high concentration of an unlabeled ligand)
from the total binding. The concentration of AM3102 that inhibits 50% of the specific binding
of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is
then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

AM3102 (KDS-5104) is a valuable research tool for investigating the physiological and
pathophysiological roles of PPARa. Its potency as a PPARa agonist, coupled with its resistance
to hydrolysis, makes it a superior compound for in vivo studies compared to its endogenous
analog, OEA. The detailed protocols and data presented in this guide are intended to facilitate
further research into the therapeutic potential of AM3102 in metabolic disorders and related
conditions. Researchers are encouraged to adapt these methodologies to their specific
experimental needs while adhering to the principles of good laboratory practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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